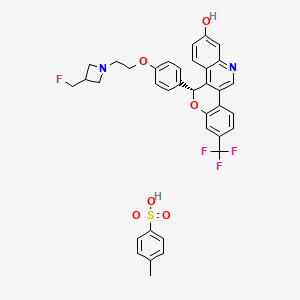

Imlunestrant Tosylate

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

2408840-41-3 |

|---|---|

Molecular Formula |

C36H32F4N2O6S |

Molecular Weight |

696.7 g/mol |

IUPAC Name |

(5R)-5-[4-[2-[3-(fluoromethyl)azetidin-1-yl]ethoxy]phenyl]-8-(trifluoromethyl)-5H-chromeno[4,3-c]quinolin-2-ol;4-methylbenzenesulfonic acid |

InChI |

InChI=1S/C29H24F4N2O3.C7H8O3S/c30-13-17-15-35(16-17)9-10-37-21-5-1-18(2-6-21)28-27-23-8-4-20(36)12-25(23)34-14-24(27)22-7-3-19(29(31,32)33)11-26(22)38-28;1-6-2-4-7(5-3-6)11(8,9)10/h1-8,11-12,14,17,28,36H,9-10,13,15-16H2;2-5H,1H3,(H,8,9,10)/t28-;/m1./s1 |

InChI Key |

WOXQMUXFSMQUSS-LNLSOMNWSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1C(CN1CCOC2=CC=C(C=C2)[C@@H]3C4=C5C=CC(=CC5=NC=C4C6=C(O3)C=C(C=C6)C(F)(F)F)O)CF |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1C(CN1CCOC2=CC=C(C=C2)C3C4=C5C=CC(=CC5=NC=C4C6=C(O3)C=C(C=C6)C(F)(F)F)O)CF |

Origin of Product |

United States |

Foundational & Exploratory

Imlunestrant Tosylate mechanism of action

An In-depth Technical Guide to the Mechanism of Action of Imlunestrant Tosylate

Abstract

Imlunestrant (LY3484356) is a next-generation, orally bioavailable, and brain-penetrant Selective Estrogen Receptor Degrader (SERD) that represents a significant advancement in the treatment of Estrogen Receptor-positive (ER+) breast cancer.[1] Its mechanism of action is distinguished by a dual functionality: it acts as a pure antagonist of the Estrogen Receptor alpha (ERα) and potently induces its degradation.[2][3] This dual action effectively abrogates ERα signaling, a critical driver of tumorigenesis in the majority of breast cancers.[3][4] Crucially, Imlunestrant demonstrates robust activity against both wild-type (WT) ERα and clinically relevant activating mutants of the ESR1 gene (e.g., Y537S), which are a primary cause of acquired resistance to standard-of-care endocrine therapies.[5][6] This guide provides a comprehensive technical overview of Imlunestrant's molecular mechanism, its efficacy in resistant models, the rationale for its use in combination therapies, and the experimental methodologies used to characterize its activity.

Molecular Mechanism of Action: A Dual-Pronged Attack on ERα

The therapeutic efficacy of Imlunestrant stems from its ability to comprehensively shut down ERα signaling through two distinct but complementary actions: high-affinity binding and antagonism, followed by targeted protein degradation.

High-Affinity Binding and Pure Antagonism

The initial step in Imlunestrant's mechanism is its direct and potent binding to the ligand-binding domain (LBD) of ERα.[7] Unlike selective estrogen receptor modulators (SERMs) which can have context-dependent agonistic effects, Imlunestrant is a pure antagonist.[3][8] This binding prevents the conformational changes necessary for ERα to recruit coactivators and initiate the transcription of estrogen-responsive genes.[7][9]

Preclinical studies have quantified Imlunestrant's high binding affinity for both wild-type and mutant forms of ERα, which is critical for its efficacy in resistant tumors.[7][10] Mutations in the ESR1 gene, such as Y537S, can reduce the binding affinities of other endocrine therapies, contributing to their diminished efficacy.[3][4] Imlunestrant was designed to overcome this challenge, maintaining potent binding even to these altered receptors.[8]

| Receptor Type | Binding Affinity (Ki) | Source |

| Wild-Type (WT) ERα | 0.64 nmol/L | [7][10] |

| Mutant ERα (Y537S) | 2.80 nmol/L | [7][10] |

| Wild-Type (WT) ERβ | 0.11 nmol/L | [7] |

| Table 1: Binding Affinity of Imlunestrant to Estrogen Receptor Subtypes. |

Targeted Degradation of the ERα Protein

The defining characteristic of Imlunestrant as a SERD is its ability to induce the degradation of the ERα protein.[11] Upon binding, Imlunestrant forces the receptor into a unique conformation that is recognized by the cell's protein disposal machinery.[11][12] This marks the ERα protein for ubiquitination, targeting it for destruction by the 26S proteasome.[6][11]

This degradation mechanism offers several advantages over simple receptor blockade:

-

Reduced Total Receptor Pool: It eliminates the receptor protein, preventing both estrogen-dependent and estrogen-independent (constitutive) signaling, the latter being a hallmark of ESR1 mutations.[3][7]

-

Sustained Target Inhibition: The degradation of ERα is a durable effect, with preclinical studies showing that receptor levels remain suppressed for up to 72 hours.[4][13]

-

Efficacy Against Mutants: Imlunestrant effectively degrades both WT and mutant ERα, directly addressing a key mechanism of clinical resistance.[4][5]

Overcoming Endocrine Resistance: Efficacy in ESR1-Mutant Models

Acquired mutations in the ESR1 gene are detected in up to 50% of patients with metastatic ER+ breast cancer following treatment with aromatase inhibitors.[3][4] These mutations, particularly in the LBD, result in a constitutively active ERα that drives tumor growth independent of estrogen, rendering prior therapies ineffective.[7][9]

Imlunestrant was specifically developed to address this critical challenge.[8] Preclinical studies consistently demonstrate its potent ability to suppress cell growth and induce tumor regression in models harboring ESR1 mutations.

-

In Vitro Potency: Imlunestrant inhibits cell proliferation in both WT and ESR1-mutant breast cancer cell lines with low nanomolar IC50 values.[8][10]

-

In Vivo Superiority: In patient-derived xenograft (PDX) models harboring the highly resistant Y537S ESR1 mutation, Imlunestrant treatment led to significant tumor regression, outperforming the first-generation SERD fulvestrant.[4][5][14]

-

Clinical Validation (EMBER-3 Trial): The pivotal Phase 3 EMBER-3 trial provided definitive clinical evidence of Imlunestrant's efficacy. In patients with ESR1-mutated ER+, HER2- advanced breast cancer, Imlunestrant monotherapy significantly improved progression-free survival (PFS) compared to standard-of-care endocrine therapy.[15][16][17]

| Trial Arm (ESR1-Mutated Cohort) | Median Progression-Free Survival (PFS) | Hazard Ratio (HR) | Source |

| Imlunestrant Monotherapy | 5.5 months | 0.62 (vs. SOC) | [15][16][18] |

| Standard of Care (SOC) Endocrine Therapy | 3.8 months | - | [15][16][18] |

| Table 2: Key Efficacy Results from the EMBER-3 Trial in ESR1-Mutated Patients. |

Rationale for Combination Therapies

To combat the complexity of cancer resistance, which often involves the activation of escape pathways, Imlunestrant is being evaluated in combination with other targeted agents. Crosstalk between ERα and other oncogenic signaling pathways is a well-established mechanism of resistance.[4]

-

With CDK4/6 Inhibitors (e.g., Abemaciclib): The ER and CDK4/6 pathways are central to the proliferation of ER+ breast cancer cells.[19] Combining a potent ER degrader like Imlunestrant with a CDK4/6 inhibitor provides a powerful vertical blockade of this oncogenic axis. The EMBER-3 trial demonstrated a profound synergistic benefit, with the combination of Imlunestrant and Abemaciclib significantly improving PFS over Imlunestrant alone in all patients, regardless of ESR1 mutation status.[20][21][22]

-

With PI3K/mTOR Pathway Inhibitors (e.g., Alpelisib, Everolimus): The PI3K/AKT/mTOR pathway can be activated through crosstalk with ER signaling or via its own mutations (e.g., PIK3CA).[4] This activation can lead to ligand-independent ERα phosphorylation and resistance to endocrine therapy. Preclinical data shows that combining Imlunestrant with PI3K or mTOR inhibitors results in enhanced tumor growth inhibition.[7][9][23]

Key Experimental Protocols for Mechanistic Characterization

The elucidation of Imlunestrant's mechanism of action relies on a suite of established biochemical and cell-based assays.

Protocol: ERα Degradation by Western Blot

This protocol is fundamental for quantifying the primary "degrader" function of a SERD.

Objective: To measure the dose-dependent reduction of ERα protein levels in breast cancer cells following treatment with Imlunestrant.

Methodology:

-

Cell Culture: Plate ER+ breast cancer cells (e.g., MCF-7 for WT, or engineered T47D-Y537S for mutant) in 6-well plates and allow them to adhere overnight.

-

Treatment: Treat cells with a dose range of Imlunestrant (e.g., 0.1 nM to 1000 nM) and appropriate vehicle controls (e.g., DMSO). Include a positive control degrader like fulvestrant. Incubate for a set time course (e.g., 6, 24, 48 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE: Denature protein lysates and load equal amounts (e.g., 20-30 µg) onto a polyacrylamide gel. Run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with a primary antibody specific for ERα overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Incubate with a primary antibody for a loading control protein (e.g., β-actin or GAPDH).

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a digital imager.

-

Analysis: Quantify the band intensity for ERα relative to the loading control to determine the percentage of ERα degradation at each concentration of Imlunestrant.

Protocol: Cell Proliferation Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Imlunestrant on the growth of ER+ breast cancer cell lines.

Methodology:

-

Cell Seeding: Seed ER+ breast cancer cells into 96-well plates at a low density.

-

Treatment: After 24 hours, treat the cells with a serial dilution of Imlunestrant.

-

Incubation: Incubate the plates for an extended period (e.g., 5-7 days) to allow for multiple cell divisions.

-

Viability Measurement: Assess cell viability using a reagent such as Crystal Violet (for staining total cell mass) or a metabolic assay like CellTiter-Glo® (which measures ATP).

-

Data Analysis: Read the absorbance or luminescence on a plate reader. Normalize the data to vehicle-treated controls and plot the dose-response curve. Calculate the IC50 value using non-linear regression analysis.

Conclusion

This compound represents a mechanistically advanced therapeutic for ER+ breast cancer. Its identity as a pure antagonist and potent degrader of ERα allows it to effectively shut down the primary oncogenic driver in these tumors. The robust preclinical and clinical data demonstrating its efficacy against both wild-type and, critically, ESR1-mutant cancers, positions it as a vital treatment option for patients who have developed resistance to previous lines of endocrine therapy.[4][5][16] Its oral bioavailability and brain penetrance further enhance its clinical utility.[1][7][24] The profound synergistic effects observed when combined with CDK4/6 inhibitors have established a new standard of care, offering a highly effective, all-oral treatment regimen for a broad population of patients with advanced breast cancer.[20][21]

References

- Imlunestrant a next-generation oral SERD overcomes ESR1 mutant resistance in estrogen receptor–positive breast cancer - JCI Insight. (2025-05-06). JCI Insight. [Link]

- Imlunestrant Is an Oral, Brain-Penetrant Selective Estrogen Receptor Degrader with Potent Antitumor Activity in ESR1 Wild-Type and Mutant Breast Cancer. (2025-02-17).

- Imlunestrant a next-generation oral SERD overcomes ESR1 mutant resistance in estrogen receptor-positive breast cancer. (2025-05-07). PubMed. [Link]

- EMBER-3: Imlunestrant Plus Abemaciclib Improves PFS in ER+ Breast Cancer. (2025-08-11). CancerNetwork. [Link]

- EMBER-3 trial Results: Patient-Reported Outcomes with Imlunestrant ± Abemaciclib vs Standard Endocrine Therapy in ER+/HER2− Advanced Breast Cancer. (2025-06-01). OncoDaily. [Link]

- EMBER-3 Trial: Imlunestrant Plus Abemaciclib Improves Survival in Advanced Breast Cancer. (2024-12-11). AJMC. [Link]

- SABCS 2025 News: Updated EMBER-3 Efficacy Results for Imlunestrant with or without Abemaciclib in ER+/HER2- Advanced Breast Cancer. (2025-12-12). MSK Cancer Center. [Link]

- Imlunestrant Alone and Combined With Abemaciclib Effective in ESR1-Mutated Breast Cancer. (2024-12-11). The ASCO Post. [Link]

- FDA Approves Imlunestrant in ER+, ESR1-Mutant Breast Cancer. (2025-09-25). Targeted Oncology. [Link]

- Breast Cancer Eli Lilly Imlunestrant EMBER-3 Trial Results - Expert Analysis SABCS. (2025-02-07). Docplexus. [Link]

- EMBER-3: Imlunestrant significantly improves PFS in patients with ER-positive, HER2-negative advanced breast cancer with ESR1 mut

- Imlunestrant a next-generation oral SERD overcomes ESR1 mutant resistance in estrogen receptor–positive breast cancer. (2025-05-06). PMC - PubMed Central. [Link]

- What is Imlunestrant used for? (2024-06-27).

- Biochemical and in vitro characterization of imlunestrant. A, Structure... (2025-05-06).

- Abstract 1236: Preclinical characterization of LY3484356, a novel, potent and orally bioavailable selective estrogen receptor degrader (SERD). (2021-07-01).

- Imlunestrant. Selective estrogen receptor degrader (SERD), Treatment of breast cancer. (2022-09-01). Drugs of the Future. [Link]

- IMLUNESTRANT. precisionFDA. [Link]

- Imlunestrant Is an Oral, Brain-Penetrant Selective Estrogen Receptor Degrader with Potent Antitumor Activity in ESR1 Wild-Type and Mutant Breast Cancer. (2025-02-17). AACR Journals. [Link]

- (PDF) Imlunestrant a next-generation oral SERD overcomes ESR1 mutant resistance in estrogen receptor-positive breast cancer. (2024-05-07).

- Disposition and Absolute Bioavailability of Oral Imlunestrant in Healthy Women: A Phase 1, Open‐Label Study. (2024-03-01). Clinical Pharmacology & Therapeutics. [Link]

- Imlunestrant | C29H24F4N2O3. PubChem. [Link]

- Imlunestrant in ER+ advanced breast cancer – bridging innovation and clinical reality. (2025-12-03). PMC. [Link]

- Imlunestrant Is an Oral, Brain-Penetrant Selective Estrogen Receptor Degrader with Potent Antitumor Activity in ESR1 Wildtype and Mutant Breast Cancer. (2025-02-17). AACR Journals. [Link]

- Imlunestrant combination efficacy with various therapeutic partners in... (2025-02-17).

- Imlunestrant Is an Oral, Brain-Penetrant Selective Estrogen Receptor Degrader with Potent Antitumor Activity in ESR1 Wild-Type and Mutant Breast Cancer. OUCI. [Link]

- Imlunestrant, an Oral Selective Estrogen Receptor Degrader, as Monotherapy and in Combination With Targeted Therapy in Estrogen Receptor–Positive, Human Epidermal Growth Factor Receptor 2–Negative Advanced Breast Cancer: Phase Ia/Ib EMBER Study. (2024-09-06). Journal of Clinical Oncology. [Link]

- Imlunestrant, an Oral Selective Estrogen Receptor Degrader, as Monotherapy and Combined With Abemaciclib, for Patients with ER+, HER2– Advanced Breast Cancer, Pretreated With Endocrine Therapy: Results of the Phase 3 EMBER-3 Trial. (2025-06-16). CancerNetwork. [Link]

- Imlunestrant proves effective against hormone receptor-positive, HER2-negative advanced breast cancer. (2024-12-11). Living Beyond Breast Cancer. [Link]

- Imlunestrant Delivers Promise as a Monotherapy, Even Stronger Combined with Abemaciclib. (2024-12-16). Xtalks. [Link]

- Imlunestrant Improves PFS Among Patients with ESR1-mutated ER-positive, HER2-negative ABC and In Combination with Abemaciclib Regardless of ESR1 Mutation St

Sources

- 1. Imlunestrant, an Oral Selective Estrogen Receptor Degrader, as Monotherapy and in Combination With Targeted Therapy in Estrogen Receptor–Positive, Human Epidermal Growth Factor Receptor 2–Negative Advanced Breast Cancer: Phase Ia/Ib EMBER Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Imlunestrant a next-generation oral SERD overcomes ESR1 mutant resistance in estrogen receptor–positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. JCI Insight - Imlunestrant a next-generation oral SERD overcomes ESR1 mutant resistance in estrogen receptor–positive breast cancer [insight.jci.org]

- 5. Imlunestrant a next-generation oral SERD overcomes ESR1 mutant resistance in estrogen receptor-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Imlunestrant in ER+ advanced breast cancer – bridging innovation and clinical reality - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Imlunestrant Is an Oral, Brain-Penetrant Selective Estrogen Receptor Degrader with Potent Antitumor Activity in ESR1 Wild-Type and Mutant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Portico [access.portico.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. What is Imlunestrant used for? [synapse.patsnap.com]

- 12. Buy this compound | 2408840-41-3 [smolecule.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Imlunestrant Alone and Combined With Abemaciclib Effective in ESR1-Mutated Breast Cancer - The ASCO Post [ascopost.com]

- 16. targetedonc.com [targetedonc.com]

- 17. cancernetwork.com [cancernetwork.com]

- 18. m.youtube.com [m.youtube.com]

- 19. EMBER-3: Imlunestrant significantly improves PFS in patients with ER-positive, HER2-negative advanced breast cancer with ESR1 mutations - Articles - Oncology · Hematology | healthbook [healthbook.org]

- 20. docwirenews.com [docwirenews.com]

- 21. ajmc.com [ajmc.com]

- 22. lbbc.org [lbbc.org]

- 23. aacrjournals.org [aacrjournals.org]

- 24. esmo.org [esmo.org]

The Binding Affinity of Imlunestrant Tosylate to Estrogen Receptor Alpha: A Technical Guide

Abstract

Imlunestrant (LY3484356) is a novel, orally bioavailable selective estrogen receptor degrader (SERD) that has demonstrated significant promise in the treatment of estrogen receptor-positive (ER+) breast cancer.[1][2] A critical determinant of its therapeutic efficacy is its high binding affinity for the estrogen receptor alpha (ERα), the primary driver in the majority of breast cancers.[3] This technical guide provides an in-depth exploration of the binding characteristics of imlunestrant tosylate to ERα, intended for researchers, scientists, and drug development professionals. We will delve into the molecular interactions, quantitative binding parameters, and the state-of-the-art methodologies used to elucidate this pivotal drug-target engagement. This guide is designed to offer not just procedural steps but also the underlying scientific rationale, ensuring a comprehensive understanding for both seasoned researchers and those new to the field.

Introduction: Imlunestrant and the Estrogen Receptor Alpha Target

Estrogen receptor-positive (ER+) breast cancer accounts for approximately 70% of all diagnosed cases, making the ERα signaling pathway a cornerstone of oncological research and therapeutic intervention.[1][4] Estrogens, primarily 17β-estradiol, bind to ERα, a ligand-activated transcription factor, initiating a cascade of events that promote tumor cell proliferation and survival.[5][6] Therapeutic strategies have historically focused on either blocking estrogen production with aromatase inhibitors or modulating the receptor with selective estrogen receptor modulators (SERMs).[7]

However, the emergence of resistance, often driven by mutations in the ESR1 gene encoding ERα, has necessitated the development of novel therapeutic agents.[8] Selective estrogen receptor degraders (SERDs) represent a significant advancement, offering a dual mechanism of action: they not only antagonize the receptor but also induce its proteasomal degradation, thereby eliminating the receptor protein from the cancer cell.[9][10]

Imlunestrant is a next-generation oral SERD designed for potent and sustained inhibition of ERα.[11][12] Its chemical structure is optimized for high-affinity binding to both wild-type and mutant forms of ERα, a key feature for overcoming acquired resistance.[11][13]

Mechanism of Action: A Deeper Dive into Imlunestrant's Interaction with ERα

Imlunestrant's therapeutic effect is initiated by its direct and high-affinity binding to the ligand-binding domain (LBD) of ERα. This interaction is fundamental to its dual mechanism as both an antagonist and a degrader.

Upon binding, imlunestrant induces a conformational change in the ERα protein. This altered conformation prevents the receptor from adopting an active state, thereby blocking the recruitment of coactivator proteins necessary for the transcription of estrogen-responsive genes.[14] This direct antagonism halts the proliferative signals driven by estrogen.

Crucially, the imlunestrant-induced conformational change also marks the ERα protein for ubiquitination and subsequent degradation by the proteasome.[14] This degradation of the receptor itself is a key advantage of SERDs, as it reduces the total cellular pool of ERα, mitigating the potential for both ligand-dependent and ligand-independent receptor activation, a common mechanism of resistance.[8]

Caption: Mechanism of Imlunestrant Action on ERα.

Quantitative Analysis of Binding Affinity

The binding affinity of imlunestrant to ERα has been quantified using various biochemical assays, providing key parameters such as the inhibition constant (Ki). These values are crucial for understanding the potency of the drug at a molecular level.

| Parameter | ERα (Wild-Type) | ERα (Y537S Mutant) | ERβ (Wild-Type) | Reference |

| Ki (nmol/L) | 0.64 | 2.80 | 0.11 | [7] |

| IC50 (nM) | 3.0 (Degradation) | 9.6 (Degradation) | Not Reported | [11] |

Note: The Y537S mutation is a clinically relevant activating mutation that confers resistance to traditional endocrine therapies.[8] Imlunestrant's potent binding to this mutant highlights its potential to overcome such resistance.

Methodologies for Determining Binding Affinity

A comprehensive understanding of imlunestrant's binding affinity for ERα is derived from a suite of robust and validated biochemical and biophysical assays. Each method offers unique insights into the drug-target interaction.

Radioligand Binding Assay

This classic and highly sensitive technique directly measures the binding of a radiolabeled ligand to its receptor. In the context of imlunestrant, a competitive binding format is employed to determine its affinity relative to a known radiolabeled estrogen, typically [3H]-estradiol.

The assay relies on the competition between a fixed concentration of a radiolabeled ligand (e.g., [3H]-estradiol) and varying concentrations of an unlabeled competitor (imlunestrant) for binding to ERα. The amount of radioligand bound to the receptor is inversely proportional to the concentration and affinity of the competitor. By measuring the displacement of the radioligand, the inhibitory concentration 50% (IC50) of the competitor can be determined, from which the inhibition constant (Ki) is calculated.

-

Preparation of ERα Source:

-

Assay Setup:

-

In a 96-well plate, add a fixed concentration of [3H]-estradiol (typically at or below its Kd for ERα).

-

Add increasing concentrations of this compound.

-

To determine non-specific binding, include control wells with a high concentration of unlabeled estradiol.

-

Initiate the binding reaction by adding the ERα preparation.

-

-

Incubation:

-

Incubate the plate at 4°C for a sufficient period to reach equilibrium (typically 18-24 hours).

-

-

Separation of Bound and Free Ligand:

-

Rapidly separate the receptor-bound radioligand from the unbound radioligand. Common methods include:

-

Filtration: Rapidly filter the reaction mixture through glass fiber filters. The filters retain the receptor-ligand complexes.[7]

-

Dextran-Coated Charcoal (DCC): Add a DCC slurry to adsorb the unbound radioligand, followed by centrifugation to pellet the charcoal. The supernatant contains the receptor-bound radioligand.

-

-

-

Quantification:

-

Measure the radioactivity of the bound fraction using a liquid scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the imlunestrant concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for ERα.

-

Caption: Workflow for a Competitive Radioligand Binding Assay.

Fluorescence Polarization (FP) Assay

Fluorescence Polarization is a homogeneous assay technique that measures changes in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner. It is a powerful tool for studying protein-ligand interactions in real-time and in a high-throughput format.[16]

A small, fluorescently labeled ligand (tracer), when excited with plane-polarized light, tumbles rapidly in solution, resulting in the emission of depolarized light. When this tracer binds to a much larger protein like ERα, its rotational motion is significantly slowed. Consequently, the emitted light remains highly polarized. In a competitive FP assay, an unlabeled competitor (imlunestrant) displaces the fluorescent tracer from ERα, causing a decrease in the measured fluorescence polarization.[17]

-

Reagent Preparation:

-

Prepare a solution of purified ERα in a suitable assay buffer.

-

Prepare a solution of a fluorescently labeled estrogen derivative (e.g., Fluormone™ ES2 Green).

-

Prepare serial dilutions of this compound.

-

-

Assay Setup:

-

In a black, low-volume 384-well plate, add the fluorescent tracer at a fixed concentration.

-

Add the serially diluted imlunestrant.

-

Initiate the reaction by adding the ERα protein.

-

Include controls for minimum polarization (tracer only) and maximum polarization (tracer + ERα).

-

-

Incubation:

-

Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding to reach equilibrium. Protect the plate from light.

-

-

Measurement:

-

Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters and polarizers.

-

-

Data Analysis:

-

Plot the change in millipolarization (mP) units against the logarithm of the imlunestrant concentration.

-

Determine the IC50 value from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a label-free biophysical technique that allows for the real-time monitoring of molecular interactions at a sensor surface.[18] It provides detailed kinetic information, including association (ka) and dissociation (kd) rate constants, in addition to the equilibrium dissociation constant (KD).

SPR detects changes in the refractive index at the surface of a sensor chip. In a typical experiment, one interacting partner (the ligand, e.g., ERα) is immobilized on the sensor surface. The other partner (the analyte, e.g., imlunestrant) is flowed over the surface in a microfluidic channel. As the analyte binds to the immobilized ligand, the accumulation of mass at the surface causes a change in the refractive index, which is detected in real-time as a response in resonance units (RU).

-

Sensor Chip Preparation and Ligand Immobilization:

-

Select an appropriate sensor chip (e.g., CM5).

-

Immobilize purified ERα onto the sensor surface using a suitable coupling chemistry (e.g., amine coupling).

-

A reference flow cell should be prepared in parallel to subtract non-specific binding and bulk refractive index changes.

-

-

Analyte Injection and Kinetic Analysis:

-

Inject a series of concentrations of this compound over the ligand and reference surfaces at a constant flow rate.

-

Monitor the association phase in real-time.

-

Switch back to running buffer and monitor the dissociation phase.

-

-

Regeneration:

-

If necessary, inject a regeneration solution to remove the bound analyte and prepare the surface for the next injection cycle.

-

-

Data Analysis:

-

After subtracting the reference channel signal, the resulting sensorgrams are globally fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

-

Caption: Workflow for Surface Plasmon Resonance (SPR) Analysis.

Conclusion and Future Perspectives

The high binding affinity of this compound for both wild-type and mutant ERα is a cornerstone of its potent antitumor activity. The methodologies detailed in this guide—radioligand binding assays, fluorescence polarization, and surface plasmon resonance—provide a robust framework for quantifying this critical drug-target interaction. As our understanding of ERα signaling and resistance mechanisms continues to evolve, these techniques will remain indispensable for the characterization of next-generation endocrine therapies. The continued application of these assays will be vital for the discovery and development of novel agents that can further improve outcomes for patients with ER+ breast cancer.

References

- National Toxicology Program. (2002).

- Yar, H., et al. (2021).

- Patsnap Synapse. (2024).

- Lin, F., et al. (2023). ERα, A Key Target for Cancer Therapy: A Review. PMC - NIH.

- Pathophysiological roles of ERα in the ER signaling mediated oncogenesis of breast cancer. (2020).

- Bhagwat, S. V., et al. (2025). Imlunestrant Is an Oral, Brain-Penetrant Selective Estrogen Receptor Degrader with Potent Antitumor Activity in ESR1 Wild-Type and Mutant Breast Cancer. NIH.

- Regulation of ERα Stability and Estrogen Signaling in Breast Cancer by HOIL-1. (2021). Frontiers.

- Understanding Ligand Binding Effects on the Conformation of Estrogen Receptor α-DNA Complexes: A Combinational Quartz Crystal Microbalance with Dissipation and Surface Plasmon Resonance Study. (2011). PMC.

- ERα signaling pathway. The regulation of transcription of target genes... (2021).

- IMLUNESTRANT. precisionFDA.

- Abstract 1236: Preclinical characterization of LY3484356, a novel, potent and orally bioavailable selective estrogen receptor degrader (SERD). (2021).

- Imlunestrant. Selective estrogen receptor degrader (SERD)

- PolarScreen™ NR Competitive Binding Assays. Thermo Fisher Scientific - US.

- Imlunestrant a next-generation oral SERD overcomes ESR1 mutant resistance in estrogen receptor–positive breast cancer. (2025). PMC - PubMed Central.

- Estrogen receptor binding assay of chemicals with a surface plasmon resonance biosensor. (2025).

- Imlunestrant With or Without Abemaciclib Effective in Treating ER+, HER2- Advanced Breast Cancer Th

- This compound (LY-3484356 tosyl

- Imlunestrant in ER+ advanced breast cancer – bridging innov

- Fluorescence Polarization Assays in Small Molecule Screening. (2011). PMC - NIH.

- Kinetic analysis of estrogen receptor/ligand interactions. (2000). PMC - NIH.

- Fluorescence polarization (FP) assay for identification of vitamin D receptor (VDR) ligands. Thermo Fisher Scientific.

- Fluorescence Polariz

- Lilly's Imlunestrant, an Oral SERD, Significantly Improved Progression-Free Survival as Monotherapy and in Combination with Verzenio® (abemaciclib) in Patients with ER+, HER2- Advanced Breast Cancer. (2024).

- This compound. CAS#2408840-41-3 | SERD - MedKoo Biosciences.

- Imlunestrant, an Oral Selective Estrogen Receptor Degrader, as Monotherapy and in Combination With Targeted Therapy in Estrogen Receptor–Positive, Human Epidermal Growth Factor Receptor 2–Negative Advanced Breast Cancer: Phase Ia/Ib EMBER Study. (2024).

Sources

- 1. Fluorescence polarization immunoassay - Wikipedia [en.wikipedia.org]

- 2. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Quality control of estrogen receptor assays in The Netherlands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quality Controls in Ligand Binding Assays: Recommendations and Best Practices for Preparation, Qualification, Maintenance of Lot to Lot Consistency, and Prevention of Assay Drift - PMC [pmc.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Assessment of a robust model protocol with accelerated throughput for a human recombinant full length estrogen receptor-alpha binding assay: protocol optimization and intralaboratory assay performance as initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quality control requirements in estrogen receptor determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nicoyalife.com [nicoyalife.com]

- 10. Estrogen receptor binding assay method for endocrine disruptors using fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. An Extended DNA Binding Domain of the Estrogen Receptor Alpha Directly Interacts with RNAs in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. ERα is an RNA-binding protein sustaining tumor cell survival and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]

- 17. Quality Controls in Ligand Binding Assays: Recommendations and Best Practices for Preparation, Qualification, Maintenance of Lot to Lot Consistency, and Prevention of Assay Drift - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. scispace.com [scispace.com]

Imlunestrant Tosylate estrogen receptor degradation pathway

An In-Depth Technical Guide to the Imlunestrant-Mediated Estrogen Receptor Degradation Pathway

Introduction: A New Paradigm in Endocrine Therapy

For decades, targeting the estrogen receptor (ER) has been a cornerstone in the treatment of ER-positive (ER+) breast cancer[1][2]. Therapies have traditionally fallen into two main categories: Selective Estrogen Receptor Modulators (SERMs) like tamoxifen, which competitively antagonize the receptor, and Aromatase Inhibitors (AIs), which block estrogen synthesis[2][3][4]. While effective, resistance often develops, frequently driven by mutations in the ESR1 gene, which encodes ERα. The first-generation Selective Estrogen Receptor Degrader (SERD), fulvestrant, introduced a new mechanism: not just blocking, but eliminating the ER protein. However, its clinical utility has been hampered by poor pharmacokinetic properties requiring painful intramuscular injections[3][5].

Imlunestrant (LY3484356) represents a next-generation, orally bioavailable SERD designed to overcome these limitations[1][2][6][7]. It is a pure ER antagonist that potently induces the degradation of both wild-type (WT) and clinically relevant mutant forms of ERα, offering a promising new therapeutic strategy for patients with advanced or metastatic ER+, HER2- breast cancer[3][6][8][9]. This guide provides a detailed examination of the molecular pathway through which Imlunestrant achieves this degradation, supported by methodologies for its characterization.

Part 1: The Molecular Mechanism of Imlunestrant-Induced ERα Degradation

The efficacy of Imlunestrant is rooted in its ability to hijack the cell's own protein disposal machinery—the Ubiquitin-Proteasome System (UPS)—to specifically eliminate the ERα protein. This process can be dissected into two critical phases: high-affinity binding and subsequent induction of proteasomal degradation.

High-Affinity Binding and Conformational Disruption

Imlunestrant is a pure antagonist that binds directly to the ligand-binding domain (LBD) of both wild-type and mutant ERα with high affinity[3][6][9]. Preclinical data demonstrate a strong binding affinity (Ki) of 0.64 nmol/L for wild-type ERα and 2.80 nmol/L for the common resistance-associated mutant, ERα-Y537S[8][10].

Unlike the natural ligand estradiol, which induces a conformation that promotes the binding of transcriptional coactivators, Imlunestrant's binding forces the receptor into an inactive state. Crucially, this binding alters the conformation of a key structural element of the LBD, Helix 12. This disruption prevents coactivator binding and, most importantly, marks the receptor as unstable or "misfolded," making it a substrate for the UPS[3][9][11].

Hijacking the Ubiquitin-Proteasome System (UPS)

The UPS is the primary cellular pathway for the degradation of short-lived or damaged proteins[12][13][14]. Imlunestrant effectively turns this system against the ERα protein.

-

Ubiquitination: The Imlunestrant-bound ERα complex is recognized by a series of enzymes. The process begins with an E1 ubiquitin-activating enzyme, followed by an E2 ubiquitin-conjugating enzyme, and is finalized by an E3 ubiquitin ligase, which specifically attaches a chain of ubiquitin molecules to lysine residues on the ERα protein[12][13][15][16].

-

Proteasomal Recognition and Degradation: This polyubiquitin chain serves as a degradation signal, targeting the entire Imlunestrant-ERα-ubiquitin complex to the 26S proteasome[13][15][17]. The proteasome, a large multi-protein complex, then unfolds and proteolytically degrades the ERα protein into small peptides, effectively eliminating it from the cell.

This complete removal of the ERα protein—the key driver of tumor growth—shuts down downstream signaling pathways and inhibits cancer cell proliferation.

Part 2: Quantitative Analysis of Imlunestrant's Preclinical Activity

The mechanism of action is substantiated by robust preclinical data that quantify Imlunestrant's potency at each stage of the process. These findings have been validated in clinical trials, where Imlunestrant has shown significant efficacy, particularly in patients with ESR1 mutations that confer resistance to other endocrine therapies[5][18][19][20][21]. The EMBER-3 trial, for instance, demonstrated a significant improvement in progression-free survival for patients with ESR1-mutated cancers treated with Imlunestrant monotherapy[5][18][20][21].

| Parameter | Wild-Type (WT) ERα | Mutant (Y537S) ERα | ERβ | Reference |

| Binding Affinity (Ki) | 0.64 nM | 2.80 nM | 0.11 nM | [8][10] |

| ERα Degradation (IC50) | Potent degradation observed | Potent degradation observed | N/A | [6] |

| Anti-Proliferation (IC50) | 3.0 nM (MCF-7 cells) | 9.6 nM (MCF-7 Y537S cells) | N/A | [6] |

| Transcription Inhibition (IC50) | 3.0 nM | 17.0 nM | N/A | [6] |

Part 3: Core Experimental Protocols for SERD Characterization

Validating the mechanism of a SERD like Imlunestrant requires a cascade of robust and reproducible assays. The following protocols provide a framework for the preclinical characterization of ER degradation, binding, and functional antagonism.

Protocol 1: Quantification of ERα Degradation by Western Blot

This assay directly measures the primary endpoint of SERD activity: the reduction of ERα protein levels.

Objective: To quantify the dose- and time-dependent degradation of ERα in breast cancer cells following Imlunestrant treatment.

Methodology:

-

Cell Culture: Culture ER+ breast cancer cells (e.g., MCF-7 for WT ERα, or CRISPR-edited MCF-7 for mutant ERα) in appropriate media until they reach 70-80% confluency.

-

Treatment: Treat cells with a range of Imlunestrant concentrations (e.g., 0.1 nM to 1000 nM) and a vehicle control (e.g., DMSO) for various time points (e.g., 4, 8, 12, 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS, then lyse them using a RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity[22].

-

Protein Quantification: Determine the total protein concentration of each lysate using a BCA Protein Assay to ensure equal loading.

-

SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on a 4-20% Tris-Glycine polyacrylamide gel[22][23].

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation:

-

Incubate the membrane overnight at 4°C with a primary antibody specific to ERα (e.g., Mouse anti-ERα mAb)[23][24].

-

Incubate with a loading control antibody (e.g., anti-β-actin or anti-GAPDH) to normalize for protein loading.

-

Wash the membrane thoroughly with TBST, then incubate for 1 hour at room temperature with an HRP-conjugated secondary antibody (e.g., Goat anti-Mouse IgG-HRP)[22].

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a digital imager or X-ray film[22].

-

Analysis: Quantify the band intensity using densitometry software. Normalize the ERα signal to the loading control signal for each lane. Calculate the percentage of ERα degradation relative to the vehicle-treated control.

Protocol 2: ER Binding Affinity by Competitive Radioligand Assay

Objective: To determine the binding affinity (Ki) of Imlunestrant for ERα.

Methodology:

-

Preparation: Use purified full-length human ERα protein or lysates from ER-overexpressing cells.

-

Competition Reaction: In a multi-well plate, incubate a fixed concentration of tritium-labeled estradiol ([³H]-E2) with the ERα source. Add increasing concentrations of unlabeled Imlunestrant to compete for binding sites.

-

Incubation: Allow the reaction to reach equilibrium (e.g., 18-24 hours at 4°C).

-

Separation: Separate the protein-bound [³H]-E2 from the free [³H]-E2 using a method like dextran-coated charcoal or filtration.

-

Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

-

Analysis: Plot the percentage of bound [³H]-E2 against the log concentration of Imlunestrant to determine the IC50 (the concentration of Imlunestrant that displaces 50% of the radioligand). Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Protocol 3: Anti-Proliferative Activity by Cell Viability Assay

Objective: To measure the functional consequence of ERα degradation on the growth of ER+ breast cancer cells.

Methodology:

-

Cell Seeding: Seed ER+ cells (e.g., MCF-7, T47D) at a low density in 96-well plates and allow them to adhere overnight.

-

Treatment: Add a serial dilution of Imlunestrant (e.g., 0.01 nM to 10 µM) to the wells. Include a vehicle control and a positive control (e.g., fulvestrant).

-

Incubation: Incubate the plates for 5-7 days to allow for multiple cell divisions.

-

Viability Measurement: Add a viability reagent such as PrestoBlue™ or CellTiter-Glo®, which measures metabolic activity or ATP content, respectively[25].

-

Reading: Measure the fluorescence or luminescence signal according to the manufacturer's instructions using a plate reader.

-

Analysis: Normalize the data to the vehicle control. Plot the percent viability against the log concentration of Imlunestrant and use a non-linear regression model to calculate the IC50 value, representing the concentration at which cell growth is inhibited by 50%.

Conclusion and Future Directions

Imlunestrant exemplifies the evolution of endocrine therapy, moving beyond simple receptor blockade to targeted protein elimination. Its mechanism of action—high-affinity binding to ERα followed by induced degradation via the ubiquitin-proteasome pathway—provides a potent and durable anti-tumor effect against both wild-type and mutant forms of the estrogen receptor. The robust preclinical data, supported by compelling clinical trial results, establish Imlunestrant as a significant new all-oral therapeutic option for patients with ER+, HER2- advanced breast cancer[5][19][21].

Future research will likely focus on identifying mechanisms of acquired resistance to Imlunestrant and exploring rational combination strategies to further enhance its efficacy and overcome resistance, ensuring that this powerful mechanism of action can benefit the broadest possible patient population[3][9].

References

- Imlunestrant With or Without Abemaciclib Effective in Treating ER+, HER2- Advanced Breast Cancer That Resists Standard Therapy. (2025, December 12). Vertex AI Search.

- Imlunestrant Is an Oral, Brain-Penetrant Selective Estrogen Receptor Degrader with Potent Antitumor Activity in ESR1 Wild-Type and Mutant Breast Cancer. (2025, February 17).

- Estrogen Receptors and Ubiquitin Proteasome System: Mutual Regul

- Estrogen Receptor-α Hinge-Region Lysines 302 and 303 Regulate Receptor Degradation by the Proteasome. Molecular Endocrinology | Oxford Academic.

- Proteasome-dependent degradation of the human estrogen receptor. University of Miami.

- Imlunestrant Alone or With Abemaciclib An All-Oral Targeted Therapy for ER-Positive Advanced Breast Cancer. (2025, February 25). The ASCO Post.

- What is Imlunestrant used for? (2024, June 27).

- A Putative Role for Ubiquitin-Proteasome Signaling in Estrogenic Memory Regul

- Ligand-induced estrogen receptor α degradation by the proteasome: new actors? PMC.

- Breast Cancer Eli Lilly Imlunestrant EMBER-3 Trial Results. (2025, February 7). Expert Analysis SABCS.

- Imulnestrant Plus Abemaciclib Extends PFS Over SOC in ER+/HER2– Advanced Breast Cancer. (2025, March 7). OncLive.

- Imlunestrant, an Oral Selective Estrogen Receptor Degrader, as Monotherapy and in Combination With Targeted Therapy in Estrogen Receptor–Positive, Human Epidermal Growth Factor Receptor 2–Negative Advanced Breast Cancer: Phase Ia/Ib EMBER Study. (2024, September 6).

- Abstract 1236: Preclinical characterization of LY3484356, a novel, potent and orally bioavailable selective estrogen receptor degrader (SERD).

- Imlunestrant. Selective estrogen receptor degrader (SERD)

- Imlunestrant a next-generation oral SERD overcomes ESR1 mutant resistance in estrogen receptor–positive breast cancer. PMC - PubMed Central.

- (PDF) Imlunestrant a next-generation oral SERD overcomes ESR1 mutant resistance in estrogen receptor-positive breast cancer.

- PROTAC-Mediated Degradation of Estrogen Receptor in the Tre

- Imlunestrant, an Oral Selective Estrogen Receptor Degrader, as Monotherapy and in Combination With Targeted Therapy in Estrogen Receptor-Positive, Human Epidermal Growth Factor Receptor 2–Negative Advanced Breast Cancer: Phase Ia/Ib EMBER Study. PMC - PubMed Central.

- Estrogen Receptor alpha Monoclonal Antibody (33) (MA1-310). Thermo Fisher Scientific.

- Western Blot Protocol. OriGene Technologies Inc..

- Targeted degradation of activating estrogen receptor α ligand-binding domain mut

- Western blot protocol. Abcam.

- Novel Selective Estrogen Receptor Downregulators (SERDs) Developed Against Treatment-Resistant Breast Cancer. PMC - NIH.

- Western blot analysis of ER and ER levels and identification of known...

- Oral Selective Estrogen Receptor Degraders (SERDs)

- SAR439859, a Novel Selective Estrogen Receptor Degrader (SERD), Demonstrates Effective and Broad Antitumor Activity in Wild-Type and Mutant ER-Positive Breast Cancer Models. AACR Journals.

- Western blot analysis of estrogen receptor expression detected with...

- Abstract S4-03: Targeted and selective degradation of estrogen receptor (ER) alpha by PROTACs. (2017, February 15). AACR Journals.

- 30 Imlunestrant, an Oral Selective Estrogen Receptor Degrader, as Monotherapy and Combined With Abemaciclib, for Patients with ER+, HER2– Advanced Breast Cancer, Pretreated With Endocrine Therapy: Results of the Phase 3 EMBER-3 Trial. (2025, June 16). CancerNetwork.

Sources

- 1. What is Imlunestrant used for? [synapse.patsnap.com]

- 2. ascopubs.org [ascopubs.org]

- 3. Imlunestrant a next-generation oral SERD overcomes ESR1 mutant resistance in estrogen receptor–positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oral Selective Estrogen Receptor Degraders (SERDs) as a Novel Breast Cancer Therapy: Present and Future from a Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mskcc.org [mskcc.org]

- 6. Portico [access.portico.org]

- 7. Imlunestrant, an Oral Selective Estrogen Receptor Degrader, as Monotherapy and in Combination With Targeted Therapy in Estrogen Receptor–Positive, Human Epidermal Growth Factor Receptor 2–Negative Advanced Breast Cancer: Phase Ia/Ib EMBER Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Imlunestrant Is an Oral, Brain-Penetrant Selective Estrogen Receptor Degrader with Potent Antitumor Activity in ESR1 Wild-Type and Mutant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. aacrjournals.org [aacrjournals.org]

- 12. mdpi.com [mdpi.com]

- 13. Research Portal [scholarship.miami.edu]

- 14. Frontiers | A Putative Role for Ubiquitin-Proteasome Signaling in Estrogenic Memory Regulation [frontiersin.org]

- 15. Ligand-induced estrogen receptor α degradation by the proteasome: new actors? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. PROTAC-Mediated Degradation of Estrogen Receptor in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. Imlunestrant Alone or With Abemaciclib An All-Oral Targeted Therapy for ER-Positive Advanced Breast Cancer - The ASCO Post [ascopost.com]

- 19. youtube.com [youtube.com]

- 20. onclive.com [onclive.com]

- 21. cancernetwork.com [cancernetwork.com]

- 22. origene.com [origene.com]

- 23. Estrogen Receptor alpha Monoclonal Antibody (33) (MA1-310) [thermofisher.com]

- 24. researchgate.net [researchgate.net]

- 25. Targeted degradation of activating estrogen receptor α ligand-binding domain mutations in human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Pharmacodynamics of Imlunestrant Tosylate: A Technical Guide for Researchers

Introduction: A New Frontier in Endocrine Therapy

Imlunestrant (LY3484356) is an investigational, next-generation, orally bioavailable selective estrogen receptor degrader (SERD) that represents a significant advancement in the targeted treatment of estrogen receptor-positive (ER+) breast cancer.[1][2] Unlike traditional endocrine therapies that modulate or block the estrogen receptor, Imlunestrant acts as a pure ER antagonist, binding to the receptor and inducing its complete degradation.[1][3] This guide provides an in-depth technical overview of the in vitro pharmacodynamics of Imlunestrant Tosylate, offering researchers a comprehensive understanding of its mechanism of action and methodologies for its preclinical evaluation. This document is designed to empower researchers to design and execute robust in vitro studies to further elucidate the therapeutic potential of this promising agent.

Core Mechanism of Action: Targeted Degradation of Estrogen Receptor Alpha

Imlunestrant's primary mechanism of action is the targeted degradation of estrogen receptor alpha (ERα), the key driver of proliferation in the majority of breast cancers. By binding to the ligand-binding domain of ERα, Imlunestrant induces a conformational change in the receptor protein.[4][5] This altered conformation marks the receptor for ubiquitination and subsequent degradation by the proteasome, effectively eliminating the receptor from the cancer cell.[6] This dual action of antagonism and degradation leads to a profound and sustained inhibition of ER-dependent gene transcription and cellular proliferation in ER+ breast cancer cells.[3][7]

A critical advantage of Imlunestrant is its potent activity against both wild-type and mutant forms of ERα.[4][8] Mutations in the ESR1 gene, which encodes ERα, are a common mechanism of acquired resistance to standard endocrine therapies.[9][10] Imlunestrant has demonstrated efficacy in preclinical models harboring these mutations, highlighting its potential to overcome endocrine resistance.[11][12]

Figure 1: Mechanism of action of Imlunestrant.

Biochemical Characterization: Quantifying Receptor Interaction

A fundamental aspect of characterizing any new SERD is to quantify its binding affinity for the target receptor. This is typically achieved through competitive radioligand binding assays.

Competitive Radioligand Binding Assay

This assay measures the ability of Imlunestrant to compete with a radiolabeled ligand (e.g., [3H]-estradiol) for binding to ERα. The output of this assay is the inhibitory constant (Ki), which reflects the affinity of the drug for the receptor. A lower Ki value indicates a higher binding affinity.

Experimental Protocol: Competitive Radioligand Binding Assay for ERα

-

Preparation of Receptor Source:

-

Prepare cytosol from ER-positive breast cancer cell lines (e.g., MCF-7) or tissue homogenates known to express ERα.[5]

-

Alternatively, use purified recombinant human ERα protein.

-

-

Assay Setup:

-

In a 96-well plate, combine the receptor preparation with a fixed concentration of [3H]-estradiol.

-

Add increasing concentrations of unlabeled this compound.

-

Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of unlabeled estradiol).

-

-

Incubation:

-

Incubate the plate at 4°C for 18-24 hours to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly separate the receptor-bound radioligand from the unbound radioligand using a filtration method (e.g., vacuum filtration through glass fiber filters).[13]

-

-

Quantification:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of Imlunestrant by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of Imlunestrant to generate a competition curve.

-

Determine the IC50 value (the concentration of Imlunestrant that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

-

| Receptor | Ligand | Ki (nM) |

| Wild-Type ERα | Imlunestrant | 0.64[8] |

| Mutant ERα (Y537S) | Imlunestrant | 2.80[8] |

| Wild-Type ERβ | Imlunestrant | 0.11[8] |

Table 1: Binding Affinity of Imlunestrant for Estrogen Receptors.

Cellular Pharmacodynamics: Assessing Biological Effects in Vitro

To understand the biological consequences of Imlunestrant's interaction with ERα, a series of in vitro cellular assays are essential. These assays evaluate the drug's ability to induce ERα degradation, inhibit downstream signaling, and ultimately suppress cancer cell proliferation.

ERα Degradation Analysis by Western Blot

Western blotting is the gold-standard technique to visually and quantitatively assess the degradation of ERα protein following treatment with Imlunestrant.

Experimental Protocol: Western Blot for ERα Degradation

-

Cell Culture and Treatment:

-

Seed ER-positive breast cancer cell lines (e.g., MCF-7, T47D) in culture plates.

-

Treat the cells with varying concentrations of this compound for different time points (e.g., 6, 12, 24, 48 hours). Include a vehicle-treated control.

-

-

Protein Extraction:

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[11]

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for ERα.

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

-

Use a loading control antibody (e.g., anti-β-actin or anti-GAPDH) to ensure equal protein loading.

-

-

Detection and Analysis:

-

Detect the protein bands using a chemiluminescent or fluorescent substrate.[11]

-

Quantify the band intensities using densitometry software and normalize the ERα signal to the loading control.

-

Figure 2: Western Blot Workflow for ERα Degradation.

Inhibition of ER-Target Gene Expression by qRT-PCR

The degradation of ERα by Imlunestrant should lead to a corresponding decrease in the transcription of its target genes. Quantitative reverse transcription PCR (qRT-PCR) is a sensitive method to measure these changes in gene expression.

Experimental Protocol: qRT-PCR for ER Target Gene Expression

-

Cell Culture and Treatment:

-

Treat ER-positive breast cancer cells with this compound as described for the Western blot protocol.

-

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from the cells using a suitable kit.[14]

-

Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.

-

-

Quantitative PCR:

-

Perform real-time PCR using the cDNA, specific primers for ER target genes (e.g., PGR, GREB1, TFF1), and a fluorescent dye (e.g., SYBR Green).[15]

-

Include primers for a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated samples to the vehicle control.[10]

-

Cell Viability and Proliferation Assays

The ultimate goal of Imlunestrant therapy is to inhibit the growth and proliferation of cancer cells. Cell viability assays are crucial for determining the cytotoxic and cytostatic effects of the drug.

Experimental Protocol: MTT Cell Viability Assay

-

Cell Seeding:

-

Drug Treatment:

-

After allowing the cells to adhere, treat them with a range of concentrations of this compound.

-

Include a vehicle-treated control and a blank (media only) control.

-

-

Incubation:

-

Incubate the plate for a defined period (e.g., 72 hours).

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.[8]

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each drug concentration relative to the vehicle-treated control.

-

Plot the percentage of viability against the log concentration of Imlunestrant to determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

| Cell Line | ER Status | Imlunestrant IC50 (nM) |

| MCF-7 | Wild-Type | <100[2] |

| T47D | Wild-Type | <100[2] |

| ZR-75-1 | Wild-Type | <100[2] |

| ESR1-mutated Cells | Mutant | <100[2] |

Table 2: Anti-proliferative Activity of Imlunestrant in ER+ Breast Cancer Cell Lines.

Combination Therapies: Exploring Synergistic Effects

A key strategy in cancer therapy is to combine drugs with different mechanisms of action to enhance efficacy and overcome resistance. Imlunestrant has shown synergistic anti-tumor activity when combined with inhibitors of other key signaling pathways in breast cancer, such as CDK4/6 inhibitors (e.g., abemaciclib), PI3K inhibitors (e.g., alpelisib), and mTOR inhibitors (e.g., everolimus).[7][8]

The in vitro evaluation of these combinations can be performed using the cell viability assays described above, with the addition of the combination partner. The data can then be analyzed using methods such as the Bliss independence model or the Chou-Talalay method to determine if the combination is synergistic, additive, or antagonistic.

Figure 3: Synergistic Targeting of Key Pathways in ER+ Breast Cancer.

Conclusion and Future Directions

This compound has demonstrated potent and specific in vitro pharmacodynamic activity consistent with its mechanism as a selective estrogen receptor degrader. Its ability to effectively degrade both wild-type and mutant ERα, leading to the inhibition of downstream signaling and cell proliferation, underscores its potential as a valuable therapeutic agent for ER+ breast cancer. The methodologies outlined in this guide provide a robust framework for the continued in vitro investigation of Imlunestrant and other novel SERDs, facilitating the discovery and development of more effective treatments for patients with endocrine-resistant disease. Future in vitro studies could explore mechanisms of acquired resistance to Imlunestrant and investigate novel combination strategies to further enhance its anti-tumor activity.

References

- Brand, D. J., et al. (2025). Imlunestrant Is an Oral, Brain-Penetrant Selective Estrogen Receptor Degrader with Potent Antitumor Activity in ESR1 Wild-Type and Mutant Breast Cancer. Cancer Research, 85(4), 777-790. [Link]

- Patsnap Synapse. (2024).

- protocols.io. (2023). MTT (Assay protocol). [Link]

- Sherman, S., et al. (2025). Imlunestrant a next-generation oral SERD overcomes ESR1 mutant resistance in estrogen receptor-positive breast cancer. JCI Insight. [Link]

- National Toxicology Program. (2002).

- Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]

- Jhaveri, K., et al. (2025). Imlunestrant With or Without Abemaciclib Effective in Treating ER+, HER2- Advanced Breast Cancer That Resists Standard Therapy. Memorial Sloan Kettering Cancer Center. [Link]

- Chen, L., et al. (2004). New insights into HER2 expression in breast cancer patients analyzed by qRT-PCR. Journal of Clinical Oncology, 22(14_suppl), 9593-9593. [Link]

- RxReasoner. (n.d.).

- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

- Biomedica. (2023). Testing Cell Viability in Breast Cancer Cells with EZ4U - MTT Assay. [Link]

- Gámez-Pozo, A., et al. (2019). Looking for more reliable biomarkers in breast cancer: Comparison between routine methods and RT-qPCR. PLOS One, 14(1), e0210834. [Link]

- Zhang, T., et al. (2022). Estrogen-regulated feedback loop limits the efficacy of estrogen receptor–targeted breast cancer therapy. PNAS, 119(15), e2115710119. [Link]

- Clarivate. (2022). Imlunestrant. Selective estrogen receptor degrader (SERD), Treatment of breast cancer. Drugs of the Future, 47(10), 711. [Link]

- Bidard, F-C., et al. (2025). Imlunestrant Is an Oral, Brain-Penetrant Selective Estrogen Receptor Degrader with Potent Antitumor Activity in ESR1 Wild-Type and Mutant Breast Cancer. AACR Journals. [Link]

- ESMO. (2024).

- NCBI. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

- Oncotype DX. (n.d.).

- Bio-Rad. (n.d.). General Protocol for Western Blotting. [Link]

- Assay Genie. (n.d.). Co-Immunoprecipitation (Co-IP) Protocol | Step by Step Guide. [Link]

- AntBio. (2026). Co-Immunoprecipitation (CoIP) Workflow Guide: Step-by-Step Protocol Em. [Link]

- Lagundžin, D., et al. (2022). An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry. STAR Protocols, 3(2), 101274. [Link]

Sources

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. assaygenie.com [assaygenie.com]

- 3. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MTT (Assay protocol [protocols.io]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. Testing Cell Viability in Breast Cancer Cells with EZ4U - MTT Assay | Biomedica [bmgrp.com]

- 7. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Looking for more reliable biomarkers in breast cancer: Comparison between routine methods and RT-qPCR | PLOS One [journals.plos.org]

- 11. Western blot protocol | Abcam [abcam.com]

- 12. bio-rad.com [bio-rad.com]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. New insights into <I>HER2</I> expression in breast cancer patients analyzed by qRT-PCR. - ASCO [asco.org]

- 15. pnas.org [pnas.org]

- 16. researchgate.net [researchgate.net]

- 17. protocols.io [protocols.io]

Structural activity relationship of Imlunestrant Tosylate

An In-Depth Technical Guide to the Structure-Activity Relationship of Imlunestrant Tosylate

Abstract

Imlunestrant (formerly LY3484356) is a next-generation, orally bioavailable, brain-penetrant selective estrogen receptor degrader (SERD) that has demonstrated significant clinical promise in the treatment of estrogen receptor-positive (ER+), HER2-negative advanced breast cancer.[1][2][3][4] Developed by Eli Lilly and Company, its efficacy extends to tumors harboring ESR1 mutations, a common mechanism of resistance to prior endocrine therapies.[5][6][7] This guide provides a detailed exploration of the structure-activity relationship (SAR) of Imlunestrant, dissecting its core chemical features and explaining the molecular basis for its potent antagonist and degradation activities. We will delve into the key experimental protocols used to validate its mechanism and quantify its potency, offering a comprehensive resource for researchers and drug development professionals in the field of oncology.

Introduction: The Evolving Landscape of ER-Targeted Therapy

The estrogen receptor (ER), a nuclear hormone receptor activated by estrogen, is the canonical driver in approximately 70% of all breast cancers.[8] For decades, endocrine therapies have been the cornerstone of treatment. These strategies have historically fallen into two main categories:

-

Selective Estrogen Receptor Modulators (SERMs) like tamoxifen, which competitively antagonize the ER in breast tissue but can have agonist effects elsewhere.[9]

-

Aromatase Inhibitors (AIs) , which block the production of estrogen.[9]

While effective, resistance to these therapies frequently develops, often through the acquisition of mutations in the ESR1 gene, which encodes ERα.[6][7] These mutations can render the receptor constitutively active, independent of its natural ligand, estrogen.

This clinical challenge spurred the development of Selective Estrogen Receptor Degraders (SERDs). The first-generation SERD, fulvestrant, validated the therapeutic concept of eliminating the ER protein entirely.[10][11] However, its utility is hampered by poor pharmacokinetic properties, requiring painful intramuscular injections and limiting its bioavailability.[11][12] This created a clear need for potent, orally bioavailable SERDs. Imlunestrant emerged from these efforts as a leading candidate, designed for continuous ER inhibition and degradation, favorable oral pharmacology, and activity against both wild-type and mutant ERα.[13][14]

Mechanism of Action: Dual-Function Antagonism and Degradation

Imlunestrant's efficacy stems from a dual mechanism of action that ensures comprehensive shutdown of ER signaling.

-

Pure Antagonism: Imlunestrant competitively binds to the Ligand Binding Domain (LBD) of the ER. This binding event physically blocks the recruitment of coactivator proteins necessary for gene transcription, thereby silencing ER-mediated signaling pathways.[6][15]

-

Proteasomal Degradation: Crucially, the binding of Imlunestrant induces a significant conformational change in the ER protein.[2][16] This altered shape, particularly in the Helix 12 region of the Activation Function 2 (AF-2) domain, destabilizes the receptor.[6][15] The unstable complex is recognized by the cell's ubiquitin-proteasome machinery, which tags the ER for destruction and subsequent elimination.[9][12]

This degradation mechanism is fundamentally different from SERMs, which can stabilize the ER protein.[10] By eliminating the receptor, Imlunestrant effectively removes the central driver of tumor growth, a strategy that remains effective even when the receptor is constitutively activated by ESR1 mutations.[6]

Caption: Imlunestrant's dual mechanism: competitive antagonism and induced degradation of ERα.

Core Scaffold and Structure-Activity Relationship (SAR)

The chemical architecture of Imlunestrant is meticulously optimized for high potency, selectivity, and oral bioavailability. Its structure can be dissected into key pharmacophoric components, each contributing to its overall profile.

Chemical Structure of Imlunestrant: (5R)-5-[4-[2-[3-(Fluoromethyl)azetidin-1-yl]ethoxy]phenyl]-8-(trifluoromethyl)-5H-chromeno[4,3-c]quinolin-2-ol[3]

Caption: Key pharmacophoric elements of Imlunestrant and their functional roles.

-

A. Benzopyranoquinoline Core: This rigid, polycyclic system serves as the primary scaffold that fits snugly into the hydrophobic ligand-binding pocket of the ER. Its shape and electronics are optimized for extensive van der Waals interactions, forming the foundation of its high binding affinity.

-

B. Phenolic Hydroxyl Group: This is an indispensable feature for nearly all high-affinity ER ligands. It mimics the A-ring phenol of estradiol, acting as a critical hydrogen bond donor to the side chain of residue Glu353 and a hydrogen bond acceptor from Arg394 within the ER's ligand-binding domain. This interaction effectively anchors the molecule in the correct orientation.

-

C. Trifluoromethyl Group: The electron-withdrawing -CF3 group enhances binding affinity and, critically, improves metabolic stability by blocking potential sites of oxidative metabolism on the aromatic ring, contributing to a longer half-life and better oral bioavailability.

-

D. The Degradation-Inducing Side Chain: This flexible side chain is the defining feature of a SERD. While the core scaffold anchors the molecule, this chain extends out of the pocket and sterically hinders the proper folding of Helix 12.

-

Ethoxy Linker: Provides the necessary length and flexibility for the terminal group to disrupt the receptor's conformation.

-

Azetidine Moiety: The terminal 3-(Fluoromethyl)azetidin-1-yl group is the crucial component that induces the conformational clash. The specific size, shape, and basicity of this nitrogen-containing ring are critical for maximizing receptor destabilization. The development of oral SERDs like Giredestrant (GDC-9545) has also highlighted the importance of such moieties for achieving a potent degradation profile.[17][18]

-

-

E. Tosylate Salt Form: Imlunestrant is administered as a tosylate salt.[3][14] This is a common pharmaceutical strategy to improve the solubility, crystallinity, and stability of the active pharmaceutical ingredient (API), which is essential for consistent oral absorption and formulation.

Experimental Validation of SAR

The development of Imlunestrant relies on a suite of validated in vitro and in vivo assays to quantify its activity at each step of the SAR cycle.

Data Presentation: Potency of Imlunestrant

The following table summarizes key performance metrics for Imlunestrant, demonstrating its potent binding, degradation, and anti-proliferative activities, especially against clinically relevant ESR1 mutations.

| Assay Type | Target/Cell Line | Metric | Imlunestrant Value | Reference |

| Competitive Binding | Wild-Type ERα | Kᵢ | 0.64 nmol/L | [8] |

| Mutant ERα-Y537S | Kᵢ | 2.80 nmol/L | [8] | |

| Wild-Type ERβ | Kᵢ | 0.11 nmol/L | [8] | |

| ERα Degradation | MCF7 (WT ESR1) | DC₅₀ | 0.28 nmol/L | [8] |

| T47D-Y537N (ESR1 mutant) | DC₅₀ | 0.13 nmol/L | [8] | |

| Cell Proliferation | MCF7 (WT ESR1) | IC₅₀ | 0.29 nmol/L | [19] |

| T47D (WT ESR1) | IC₅₀ | 0.19 nmol/L | [19] |

Experimental Protocols

-

Objective: To determine the binding affinity (Kᵢ) of Imlunestrant for ERα and ERβ.

-

Methodology:

-

Prepare reactions containing full-length human ERα or ERβ protein.

-

Add a constant concentration of tritium-labeled estradiol ([³H]-E2) as the radioligand.

-

Add increasing concentrations of unlabeled Imlunestrant (the competitor).

-

Incubate to allow binding to reach equilibrium.

-

Separate protein-bound radioligand from unbound radioligand using a filtration method (e.g., hydroxylapatite).

-

Quantify the bound radioactivity using liquid scintillation counting.

-

Calculate the IC₅₀ (concentration of Imlunestrant that displaces 50% of [³H]-E2) and convert it to a Kᵢ value using the Cheng-Prusoff equation.

-

-

Causality: This assay directly measures the ability of the compound to interact with the target receptor. A lower Kᵢ value indicates a higher binding affinity, a primary requirement for a potent drug. Comparing affinities for ERα and ERβ provides insights into selectivity.

-

Objective: To quantify the dose-dependent degradation of ERα protein induced by Imlunestrant.

-

Methodology:

-

Culture ER+ breast cancer cells (e.g., MCF7) to ~70% confluency.

-

Treat cells with increasing concentrations of Imlunestrant or vehicle control for a fixed period (e.g., 24 hours).

-

Lyse the cells and quantify total protein concentration using a BCA assay.

-

Separate proteins by molecular weight using SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for ERα.

-

Probe with a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

Add a horseradish peroxidase (HRP)-conjugated secondary antibody and detect bands using an enhanced chemiluminescence (ECL) substrate.

-

Quantify band intensity using densitometry and normalize ERα levels to the loading control. Calculate the DC₅₀ (concentration causing 50% degradation).

-

-

Causality: This experiment provides direct visual and quantitative evidence of the compound's ability to eliminate the target protein, which is the defining characteristic of a SERD.

Caption: A self-validating experimental workflow for evaluating a novel oral SERD candidate.

Conclusion and Future Directions

The structure-activity relationship of this compound exemplifies a modern triumph of rational drug design. By integrating a high-affinity ER-binding core with a meticulously engineered side chain, chemists have created a molecule that not only functions as a potent antagonist but also hijacks the cell's own machinery to eliminate the oncogenic driver. The key SAR takeaways are the necessity of a phenolic hydroxyl for anchoring, the use of fluorine to enhance metabolic stability and binding, and the critical role of a sterically demanding, flexible side chain with a terminal basic moiety to induce receptor degradation.

Imlunestrant's success, particularly its activity in ESR1-mutant cancers and its ability to penetrate the blood-brain barrier, sets a high benchmark for future ER-targeted therapies.[4][8][20] Ongoing research will likely focus on further optimizing oral bioavailability, minimizing off-target effects, and exploring novel combination therapies, such as with CDK4/6 inhibitors like abemaciclib, to overcome additional resistance mechanisms.[1][5] The principles learned from the SAR of Imlunestrant will undoubtedly guide the development of the next wave of therapeutics for hormone-driven cancers.

References

- Imlunestrant Is an Oral, Brain-Penetrant Selective Estrogen Receptor Degrader with Potent Antitumor Activity in ESR1 Wild-Type and Mutant Breast Cancer. National Institutes of Health (NIH).

- Imlunestrant With or Without Abemaciclib Effective in Treating ER+, HER2- Advanced Breast Cancer That Resists Standard Therapy. Memorial Sloan Kettering Cancer Center.

- What is Imlunestrant used for?. Patsnap Synapse.